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molecular formula C5H5IN2O2 B1298065 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 75092-30-7

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1298065
M. Wt: 252.01 g/mol
InChI Key: SZRMOKQNOJYMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227956B2

Procedure details

A round-bottom flash was charged with 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (297 g, 1.18 mol), DCM (2.97 L), and 1,1′-carbonyldiimidazole (CDI) (207 g, 97% by mass, 1.24 mol). The reaction mixture was stirred at room temperature for 45 min. Ammonium chloride (189 g, 3.53 mol) and triethylamine (498 mL, 3.53 mol) were added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue was suspended in H2O (˜3 L) and granulated at room temperature for 1 h. The solid was collected via filtration, washed with H2O, and dried in a vacuum oven to afford 4-iodo-1-methyl-1H-pyrazole-5-carboxamide as a colorless solid (222 g, 75% yield).
Quantity
297 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Name
Quantity
2.97 L
Type
solvent
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step Two
Quantity
498 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7](O)=[O:8].C(N1C=CN=C1)([N:13]1C=CN=C1)=O.[Cl-].[NH4+].C(N(CC)CC)C>C(Cl)Cl>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7]([NH2:13])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
297 g
Type
reactant
Smiles
IC=1C=NN(C1C(=O)O)C
Name
Quantity
207 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
2.97 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
189 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
498 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WAIT
Type
WAIT
Details
granulated at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected via filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC=1C=NN(C1C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 222 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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